Mesityl-d10 oxide
Overview
Description
It is a stable isotope-labeled compound with the molecular formula (CD3)2C=CDCOCD3 and a molecular weight of 108.20 g/mol . This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry and biology.
Preparation Methods
Mesityl-d10 oxide can be synthesized through the aldol condensation of acetone, followed by dehydration. The process involves the following steps :
Aldol Condensation: Acetone undergoes aldol condensation in the presence of a base catalyst to form diacetone alcohol.
Dehydration: Diacetone alcohol is then dehydrated to produce mesityl oxide.
Isotopic Labeling: The mesityl oxide is further subjected to isotopic exchange reactions to incorporate deuterium atoms, resulting in this compound.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve the use of specialized equipment to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Mesityl-d10 oxide, like its non-deuterated counterpart, undergoes various chemical reactions :
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is a key reactive site.
Addition: Electrophilic addition reactions can occur at the carbon-carbon double bond.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mesityl-d10 oxide has a wide range of applications in scientific research :
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: The compound is utilized in metabolic studies to trace biochemical pathways.
Medicine: this compound is employed in drug development and pharmacokinetic studies to understand the metabolism of pharmaceuticals.
Industry: It serves as a solvent and intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of mesityl-d10 oxide involves its reactivity as an α,β-unsaturated ketone . The compound can participate in various chemical reactions due to the presence of the carbonyl group and the conjugated double bond. These functional groups allow for interactions with nucleophiles and electrophiles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Mesityl-d10 oxide can be compared with other similar compounds such as mesityl oxide, diacetone alcohol, and isophorone :
Mesityl Oxide: The non-deuterated version of this compound, with similar chemical properties but without isotopic labeling.
Diacetone Alcohol: A precursor in the synthesis of mesityl oxide, with different reactivity due to the presence of hydroxyl groups.
Isophorone: Another α,β-unsaturated ketone with a different structure and reactivity profile.
This compound’s uniqueness lies in its isotopic labeling, which provides distinct advantages in research applications, particularly in tracing and studying reaction mechanisms and metabolic pathways.
Properties
IUPAC Name |
1,1,1,3,5,5,5-heptadeuterio-4-(trideuteriomethyl)pent-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5(2)4-6(3)7/h4H,1-3H3/i1D3,2D3,3D3,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOJXDKTYKFBRD-LSURFNHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C(C([2H])([2H])[2H])C([2H])([2H])[2H])C(=O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583824 | |
Record name | 4-(~2~H_3_)Methyl(~2~H_7_)pent-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207456-83-5 | |
Record name | 4-(~2~H_3_)Methyl(~2~H_7_)pent-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 207456-83-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.